3-hidroxi-2-metil-4(1H)-piridinona

Descripción general

Descripción

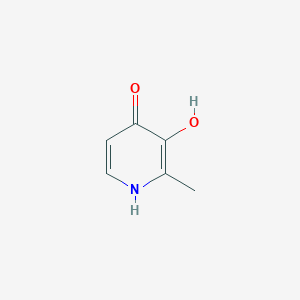

3-Hydroxy-2-methyl-4(1H)-pyridinone is a heterocyclic organic compound with the molecular formula C6H7NO2 It is a derivative of pyridinone, characterized by a hydroxyl group at the third position and a methyl group at the second position on the pyridinone ring

Aplicaciones Científicas De Investigación

Medicinal Applications

The medicinal applications of 3-hydroxy-2-methyl-4(1H)-pyridinone primarily revolve around its chelating properties and its role as a potential therapeutic agent for iron overload conditions.

Iron Chelation Therapy

One of the most significant applications of this compound is in the treatment of iron overload disorders such as hemochromatosis and thalassemia. The compound acts as a chelator, binding excess iron in the body and facilitating its excretion.

Clinical Studies:

- In vivo studies demonstrated that 3-hydroxy-2-methyl-4(1H)-pyridinone significantly enhances iron excretion compared to traditional chelators like desferrioxamine. For instance, in animal models, the compound showed an iron excretion rate of up to 94% after administration .

| Compound | Iron Excretion (Percentage) |

|---|---|

| Control | 0 |

| 3-Hydroxy-1-methylpyrid-2-one | 62 |

| 3-Hydroxy-2-methyl-1-(1'-methylethyl)-pyrid-4-one | 94 |

| Desferrioxamine | 22 |

Neuroprotective Effects

Emerging research suggests that derivatives of 3-hydroxy-2-methyl-4(1H)-pyridinone may possess neuroprotective properties. These compounds have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate oxidative stress and metal ion homeostasis .

Agricultural Applications

Apart from medicinal uses, 3-hydroxy-2-methyl-4(1H)-pyridinone has been explored for agricultural applications, particularly as a potential growth regulator or biostimulant.

Research Findings:

Studies indicate that this compound can enhance plant growth by improving nutrient uptake and stress resistance . Its role as a siderophore has been highlighted, suggesting it could assist plants in acquiring iron from the soil more efficiently.

Mecanismo De Acción

Target of Action

3-Hydroxy-2-methyl-4(1H)-pyridinone, also known as Maltol, is a natural compound It has been found to exhibit cytotoxic activity against certain cancer cells .

Mode of Action

It is known to interact with its targets, possibly leading to cytotoxic effects

Biochemical Pathways

It is known that certain lipidic metabolites are synthesized through discrete biochemical pathways involving the condensation of anthranilate with β-keto-fatty acids, which are the direct precursors of alkyl-quinolones (aqs) . AQs are hydrophobic molecules, some of which are exclusively packaged in the outer membrane vesicles (OMVs) of certain bacteria .

Result of Action

It has been found to exhibit cytotoxic activity against certain cancer cells , indicating that it may induce cell death or inhibit cell proliferation in these cells.

Action Environment

It is known that the compound is a natural product found in various sources , suggesting that it may be stable in a variety of environmental conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield the desired compound . Another method involves the transformation of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) into the crystalline O-benzylated 2-methylpyridin-4(1H)-one through a two-step process involving alkylation and subsequent treatment with aqueous ammonia .

Industrial Production Methods

Industrial production of 3-hydroxy-2-methyl-4(1H)-pyridinone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency. Detailed industrial methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy-2-methyl-4(1H)-pyridinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present on the pyridinone ring.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparación Con Compuestos Similares

3-Hydroxy-2-methyl-4(1H)-pyridinone can be compared with other similar compounds, such as:

3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol): Both compounds share a similar structure but differ in the position of the hydroxyl group and the presence of a pyridinone ring.

4-Hydroxy-2-quinolones: These compounds have a quinolone ring structure and exhibit different chemical properties and biological activities.

Actividad Biológica

3-Hydroxy-2-methyl-4(1H)-pyridinone, commonly referred to as pyridinone, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

3-Hydroxy-2-methyl-4(1H)-pyridinone features a pyridine ring with hydroxyl and methyl substituents, which contribute to its biological activity. The ability of this compound to chelate metal ions, particularly iron, plays a crucial role in its pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridinone exhibit significant anticancer properties. For instance, a series of novel pyridinone-containing molecules have shown broad-spectrum antiproliferative activity against various human cancer cell lines. These compounds target several key proteins involved in tumor growth and progression, including:

- Protein Tyrosine Kinases : Inhibition of these kinases can disrupt signaling pathways essential for cancer cell survival.

- Histone Deacetylases (HDAC) : HDAC inhibitors can induce apoptosis in cancer cells by altering gene expression.

- Mitogen-Activated Protein Kinases (MAPK) : These kinases are involved in cell proliferation and survival.

A study reported that specific derivatives exhibited IC50 values as low as 0.06 μM against gastric carcinoma cell lines, demonstrating potent anticancer activity and favorable metabolic profiles .

Antiviral Activity

Research has indicated that 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives possess antiviral properties against herpes simplex virus (HSV) types 1 and 2. In a synthesis study, moderate antiviral activity was observed with these compounds, suggesting potential for further development as antiviral agents .

The biological activity of 3-hydroxy-2-methyl-4(1H)-pyridinone can be attributed to several mechanisms:

- Metal Chelation : The compound's ability to chelate iron may inhibit enzymes involved in DNA synthesis and repair, contributing to its anticancer effects.

- Inhibition of Key Enzymes : By targeting enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), pyridinones can disrupt polyamine metabolism, which is crucial for cell proliferation .

Table 1: Summary of Biological Activities of 3-Hydroxy-2-Methyl-4(1H)-Pyridinone Derivatives

| Activity Type | Target Pathway/Mechanism | IC50 Values (μM) | Reference |

|---|---|---|---|

| Anticancer | Protein Tyrosine Kinases | 0.06 - 0.07 | |

| Antiviral | HSV Types 1 and 2 | Moderate | |

| Cytotoxicity | Various Cancer Cell Lines | Varies |

Case Studies

Case Study 1 : A derivative of pyridinone was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 0.6 to 5.4 μM across different types including liver (HepG2) and breast (MCF-7) cancers. This highlights the compound's potential as a lead candidate for cancer therapy .

Case Study 2 : In another investigation focusing on antiviral properties, pyridinone derivatives were synthesized and evaluated for their ability to inhibit HSV replication. The results indicated that certain modifications enhanced their efficacy, paving the way for further exploration in antiviral drug development .

Propiedades

IUPAC Name |

3-hydroxy-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-3,9H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOPIJQQMRLUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878905 | |

| Record name | 4-Pyridinone,3-OH-2-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17184-19-9 | |

| Record name | 17184-19-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.